molecular formula C6H8O B1205762 2,4-Dimethylfuran CAS No. 3710-43-8

2,4-Dimethylfuran

Cat. No. B1205762
CAS RN: 3710-43-8
M. Wt: 96.13 g/mol
InChI Key: AABTWRKUKUPMJG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2,4-Dimethylfuran (DMF) typically involves catalytic processes converting lignocellulosic biomass into this valuable compound. Recent studies have focused on the efficient production of DMF through catalyst reactions, highlighting the potential of DMF as a biofuel due to its similar physicochemical properties to conventional fuels. The process emphasizes the importance of optimizing synthesis pathways for cost-effectiveness and environmental sustainability (Nguyen et al., 2021).

Molecular Structure Analysis

While specific articles detailing the molecular structure analysis of 2,4-Dimethylfuran in isolation were not identified in the current search, the molecular structure of DMF plays a critical role in its physicochemical properties and its suitability as a biofuel. The compound's structure contributes to its higher energy content and stability, making it a promising alternative to traditional fossil fuels.

Chemical Reactions and Properties

DMF undergoes various chemical reactions, particularly combustion processes relevant to its application in engines. It has been studied for its performance in both spark and compression ignition engines, showing potential for better engine-out emissions compared to pure gasoline or diesel fuel without compromising performance. The combustion mechanism and emission formation from DMF also highlight its environmental advantages (Hoang et al., 2020).

Physical Properties Analysis

The physical properties of DMF, including its boiling point, density, and energy content, are conducive to its use as a biofuel. These properties closely align with those of petroleum-based fuels, facilitating its potential integration into existing fuel infrastructure with minimal adjustments.

Chemical Properties Analysis

Chemically, DMF is characterized by its stability and reactivity under combustion conditions. Its chemical properties, such as octane rating and miscibility with conventional fuels, contribute to its appeal as a blending component in biofuel applications. The oxidation and pyrolysis mechanisms of DMF under various conditions have been a subject of study, providing insight into its behavior and emissions when used as a fuel (Le et al., 2020).

Scientific Research Applications

Biofuel and Energy Applications

  • Biofuel Candidate

    2,5-Dimethylfuran (DMF), a derivative of 2,4-Dimethylfuran, shows promise as a biofuel due to its high energy density and potential to reduce air pollution and global fossil fuel shortage. DMF can be produced from renewable biomass, particularly cellulose, and has characteristics that surpass low-carbon alcohols like ethanol and n-butyl alcohol. It can be directly used in spark ignition engines or mixed with gasoline and diesel to reduce soot emissions. However, challenges remain in commercializing this process, including increasing oil supply system loads, reducing NOx emissions, and understanding DMF's detailed combustion mechanism (Qian et al., 2015).

  • Enhanced Combustion Properties

    Studies have shown that DMF demonstrates superior combustion properties compared to traditional fuels. For instance, the laminar burning velocities of DMF are higher than those of iso-octane, indicating potential for more efficient fuel combustion. This enhanced performance makes DMF a viable additive for improving fuel efficiency in various engine types (Tian et al., 2010).

  • Emission Reduction

    Utilization of DMF in engines could lead to significant reductions in soot and other harmful emissions. For example, blending DMF with diesel shows potential to reduce particulate matter emissions, thus contributing to cleaner and more environmentally friendly transportation solutions (Wei et al., 2017).

Chemical Synthesis and Industrial Applications

  • Catalytic Conversion Processes

    DMF can be obtained through catalytic hydrogenolysis of biomass-derived intermediates like 5-hydroxymethylfurfural (HMF). This process involves novel catalytic systems, including noble and non-noble metal-based catalysts, and represents a significant area of study in green chemistry (Wang et al., 2019).

  • Potential in Polymer Industry

    DMF is actively pursued in the polymer industry as it can serve as an intermediate for terephthalate polymers. The versatility of DMF in various chemical reactions, such as cycloaddition, further underscores its potential in industrial applications (Harmata et al., 2003).

  • Green Chemistry

    The efficient production of DMF from renewable sources like fructose represents a shift towards sustainable and environmentally friendly chemical processes. This aligns with the principles of green chemistry, emphasizing reduced environmental impact and enhanced efficiency in chemical production (Upare et al., 2015).

Analytical Chemistry Applications

  • Internal Standard for Quantitation: 2,5-Dimethylfuran (DMFu), related to 2,4-Dimethylfuran, has been used as an internal standard for quantitating unknown samples in 1H NMR spectroscopy. Its distinct chemical shifts and low reactivity make it suitable for accurate and precise analytical measurements (Gerritz & Sefler, 2000).

Safety And Hazards

The European Food Safety Authority (EFSA) has conducted a scientific evaluation on the risk to human health of the presence of furan and methylfurans (2-methylfuran, 3-methylfuran, and 2,5-dimethylfuran) in food . The highest exposures to furan were estimated for infants, mainly from ready-to-eat meals .

Future Directions

The commercialization strategy for 2,4-Dimethylfuran in engine application can only be realized when the 2,4-Dimethylfuran price is comparably low to that of ethanol . Therefore, research directions in the future should concentrate on high-efficiency .

properties

IUPAC Name

2,4-dimethylfuran
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O/c1-5-3-6(2)7-4-5/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AABTWRKUKUPMJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CO1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50190602
Record name Furan, 2,4-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50190602
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

96.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Boiling Point

94.00 °C. @ 760.00 mm Hg
Record name 2,4-Dimethylfuran
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032965
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

2,4-Dimethylfuran

CAS RN

3710-43-8
Record name 2,4-Dimethylfuran
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3710-43-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4-Dimethylfuran
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003710438
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Furan, 2,4-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50190602
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4-DIMETHYLFURAN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WWC3WDX33J
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 2,4-Dimethylfuran
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032965
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
572
Citations
KP Somers, JM Simmie, F Gillespie, C Conroy… - Combustion and …, 2013 - Elsevier
The pyrolytic and oxidative behaviour of the biofuel 2,5-dimethylfuran (25DMF) has been studied in a range of experimental facilities in order to investigate the relatively unexplored …
Number of citations: 182 www.sciencedirect.com
AN Khalilov, VN Khrustalev, AI Samigullina… - Acta Crystallographica …, 2023 - scripts.iucr.org
The title compound, C15H14O2, adopts an E configuration about the C=C double bond. The furan ring is inclined to the phenyl ring by 12.03 (9). In the crystal, pairs of molecules are …
Number of citations: 8 scripts.iucr.org
B Sirjean, R Fournet - Physical Chemistry Chemical Physics, 2013 - pubs.rsc.org
The unimolecular decomposition of 2,5-dimethylfuran (DMF), a promising next-generation biofuel, was studied at the CBS-QB3 level of theory. As most of its decomposition routes …
Number of citations: 67 pubs.rsc.org
YA Kastron, GA Veinberg, RA Gavar… - Chemistry of Heterocyclic …, 1968 - Springer
It is found that 2, 4-dimethyl-5-nitrofuran-3-carboxylic acid and its methyl ester can give comparatively stable anionic groups, which are prepared electrochemically and investigated by …
Number of citations: 2 link.springer.com
C Sauer, A Lorén, A Schaefer… - Catalysis Science & …, 2022 - pubs.rsc.org
The valorisation of 2,5-dimethylfuran (2,5-dmf) by catalytic fast pyrolysis (CFP) was studied by on-line FTIR-MS gas phase analysis. Zeolite beta, H-ZSM-5 and Cu-ZSM-5 were …
Number of citations: 1 pubs.rsc.org
TH Yu, CM Wu, YC Liou - Journal of Agricultural and Food …, 1989 - ACS Publications
Volatile components of crushed garlic were obtained by water distillation, steam distillation, and Likens-Nickerson (LN) distillation/solventextraction with or without steam, respectively. …
Number of citations: 258 pubs.acs.org
JM Simmie, WK Metcalfe - The Journal of Physical Chemistry A, 2011 - ACS Publications
The initial steps in the thermal decomposition of 2,5-dimethylfuran are identified as scission of the C–H bond in the methyl side chain and formation of β- and α-carbenes via 3,2-H and 2,…
Number of citations: 105 pubs.acs.org
I Kind, T Berndt, O Böge, W Rolle - Chemical physics letters, 1996 - Elsevier
Rate coefficients have been determined for the gas-phase reaction of NO 3 radicals with furan and methyl-substituted furans at T = 295 ± 2 K in a flow system in the pressure range 6.8–…
Number of citations: 42 www.sciencedirect.com
J Ancerewicz, P Vogel - Helvetica chimica acta, 1996 - Wiley Online Library
Acidic condensation of 2,4‐dimethylfuran with acetaldehyde provided 2,2′‐ethylidenebis[3,5‐dimethylfuran] (7) which added 1 equiv. of methyl bromopropynoate to give a major …
Number of citations: 33 onlinelibrary.wiley.com
H Hiraoka - The Journal of Physical Chemistry, 1970 - ACS Publications
Vapor phase Hg^ P,) photosensitizations of 2-methylfuran, 3-methylfuran, and 2, 4-dimethylfuran resulted mainly in the formation of, respectively, 3-methylcyclopropene, 1-…
Number of citations: 41 pubs.acs.org

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